molecular formula C16H23Cl2N3S B4993408 N-(2,4-dichlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

N-(2,4-dichlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

Cat. No. B4993408
M. Wt: 360.3 g/mol
InChI Key: OUNZRGZNUZQFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, commonly known as DCTU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DCTU is a thiourea derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DCTU involves the inhibition of the enzyme succinate dehydrogenase, which is essential for the energy production process in fungi. This inhibition leads to the disruption of the fungal cell's energy production process, ultimately leading to its death.
Biochemical and Physiological Effects
DCTU has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and has been used in the treatment of oxidative stress-related diseases. Additionally, DCTU has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DCTU in lab experiments is its high solubility in water, which makes it easy to prepare solutions of known concentrations. Additionally, DCTU has a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of using DCTU is its instability in the presence of light and air, which can lead to the degradation of the compound.

Future Directions

There are several potential future directions for research on DCTU. One area of research could be to study its potential applications as an antifungal agent in the medical field. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Another potential area of research could be to study the effects of DCTU on the environment and its potential impact on ecosystems.
Conclusion
In conclusion, N-(2,4-dichlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research on DCTU could lead to the development of new therapies and treatments for various diseases.

Synthesis Methods

The synthesis of DCTU involves the reaction between 2,4-dichlorophenyl isothiocyanate and 2,2,6,6-tetramethyl-4-piperidinol in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure DCTU.

Scientific Research Applications

DCTU has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of agriculture, where DCTU has been shown to have fungicidal properties. It has been used as a fungicide to control fungal diseases in crops such as potatoes, tomatoes, and grapes.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2N3S/c1-15(2)8-11(9-16(3,4)21-15)19-14(22)20-13-6-5-10(17)7-12(13)18/h5-7,11,21H,8-9H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNZRGZNUZQFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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